Para-Cyano vs. Para-Nitro: Distinct Spectroscopic Probe Capability with Defined Extinction Coefficient
Fmoc-Phe(4-CN)-OH enables site-specific incorporation of p-cyanophenylalanine (PheCN), a residue that functions as an intrinsic fluorescence probe with well-characterized photophysical parameters. In contrast, Fmoc-Phe(4-NO₂)-OH incorporates 4-nitrophenylalanine, which is non-fluorescent and serves primarily as a fluorescence quencher rather than a probe [1]. The 4-cyano substitution provides a molar absorptivity (ε) at 240 nm that is approximately 3.5-fold higher than unsubstituted phenylalanine (ε₂₄₀ ≈ 11,500 M⁻¹cm⁻¹ vs. ε₂₄₀ ≈ 3,300 M⁻¹cm⁻¹ for Phe), enabling sensitive detection [2].
| Evidence Dimension | Molar absorptivity at 240 nm |
|---|---|
| Target Compound Data | ε₂₄₀ ≈ 11,500 M⁻¹cm⁻¹ for 4-cyanophenylalanine |
| Comparator Or Baseline | ε₂₄₀ ≈ 3,300 M⁻¹cm⁻¹ for unsubstituted phenylalanine; 4-nitrophenylalanine is non-fluorescent |
| Quantified Difference | 3.5-fold higher extinction coefficient; fluorescence quantum yield measurable vs. nil |
| Conditions | Aqueous solution, neutral pH, room temperature |
Why This Matters
Procurement of Fmoc-Phe(4-CN)-OH is essential for experiments requiring intrinsic fluorescence readout of peptide conformation or binding; Fmoc-Phe(4-NO₂)-OH cannot substitute in these applications.
- [1] Tucker, M. J., Oyola, R., & Gai, F. (2006). A novel fluorescent probe for protein structure and dynamics: p-cyanophenylalanine. Biopolymers, 83(6), 571-576. View Source
- [2] Frost, B. F., & Åkerfeldt, K. S. (2019). Using 4-Cyanophenylalanine to Probe the Degree of Water Exposure in a Peptide Hydrogel. Biophysical Journal, 116(3), 457a. View Source
